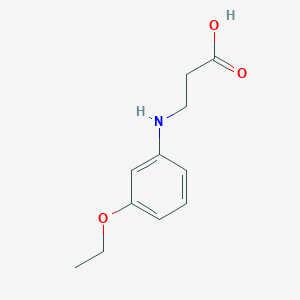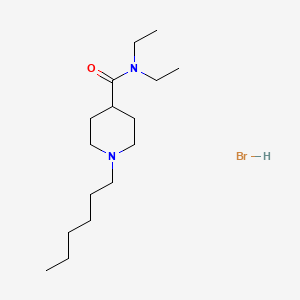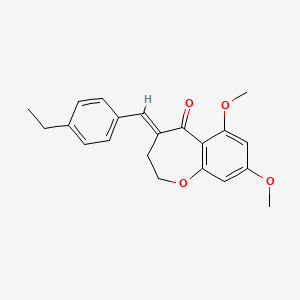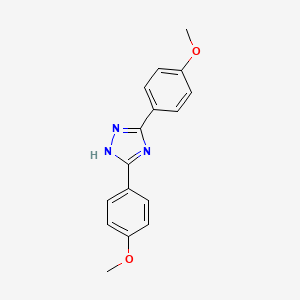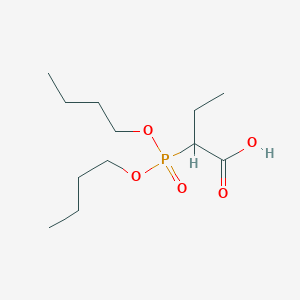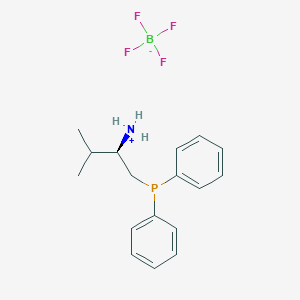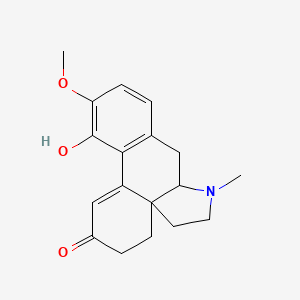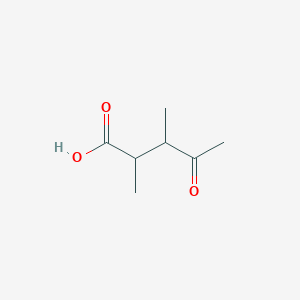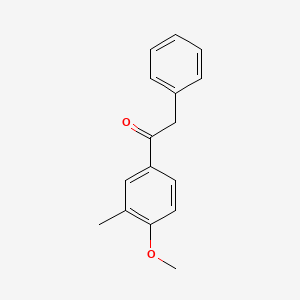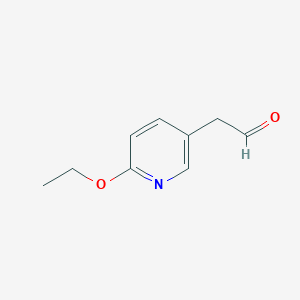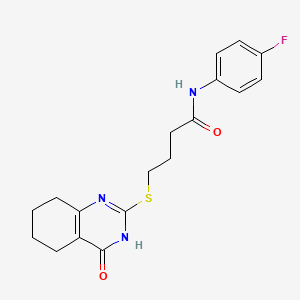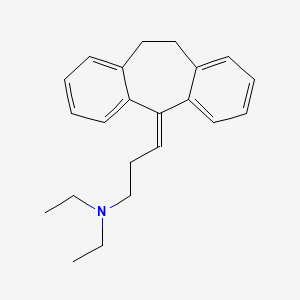![molecular formula C14H21NO B14751401 1-[(Benzyloxy)methyl]azepane CAS No. 953-19-5](/img/structure/B14751401.png)
1-[(Benzyloxy)methyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)methyl]azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzyloxy group attached to the azepane ring via a methylene bridge. Azepane derivatives are known for their diverse applications in synthetic chemistry, biology, and medicine due to their unique structural and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)methyl]azepane can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of benzyl chloride with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of benzyl bromide with azepane in the presence of a palladium catalyst and a suitable ligand can lead to the formation of this compound. This method offers the advantage of high selectivity and functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalytic hydrogenation and reductive amination are commonly employed techniques in industrial settings to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(Benzyloxy)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid under appropriate conditions.
Reduction: The azepane ring can be reduced to form the corresponding hexahydroazepane derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Hexahydroazepane derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(Benzyloxy)methyl]azepane has found applications in various fields of scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of novel inhibitors and bioactive molecules with potential therapeutic applications.
Medicine: Azepane derivatives, including this compound, are investigated for their potential as antidiabetic, anticancer, and antiviral agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties .
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)methyl]azepane involves its interaction with specific molecular targets and pathways. The benzyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The azepane ring can interact with various enzymes and receptors, modulating their activity and influencing cellular processes. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: The parent compound with a seven-membered nitrogen-containing ring.
Hexahydroazepane: A fully saturated derivative of azepane.
Benzylazepane: A derivative with a benzyl group attached to the azepane ring
Uniqueness
1-[(Benzyloxy)methyl]azepane is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and potential for further derivatization, making it a valuable intermediate in synthetic chemistry and drug development .
Propriétés
Numéro CAS |
953-19-5 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
1-(phenylmethoxymethyl)azepane |
InChI |
InChI=1S/C14H21NO/c1-2-7-11-15(10-6-1)13-16-12-14-8-4-3-5-9-14/h3-5,8-9H,1-2,6-7,10-13H2 |
Clé InChI |
DTHDAELFFOZPCW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


